Cas no 35887-50-4 ([1,1'-biphenyl]-2-amine,N-phenyl)
35887-50-4 structure
Product Name:[1,1'-biphenyl]-2-amine,N-phenyl
Numero CAS:35887-50-4
MF:C18H15N
MW:245.318404436111
CID:2940732
PubChem ID:13087228
Update Time:2025-09-19
[1,1'-biphenyl]-2-amine,N-phenyl Proprietà chimiche e fisiche
Nomi e identificatori
-
- [1,1'-biphenyl]-2-amine,N-phenyl
- 2-(N-phenyl)aminobiphenyl;N-phenylbiphenyl-2-amine;N-phenyl-2-aminobiphenyl;N-phenyl-[1,1'-biphenyl]-2-amine;N-phenyl-(1,1'-biphenyl)-2-amine;N-[2-(2'-bromobiphenyl)]aniline;
- NJVSFOMTEFOHMI-UHFFFAOYSA-N
- N-phenyl-biphenylamine
- SCHEMBL588648
- N-phenylbiphenyl-2-amine
- N-phenyl-2-biphenylamine
- N-Phenyl-[1,1'-biphenyl]-2-amine
- N-phenyl-N-biphenylylamine
- 35887-50-4
- N-Phenyl-[1,1 inverted exclamation marka-biphenyl]-2-amine
- n,n'-diphenylaniline
- N-(2-BIPHENYL)ANILINE
- DB-418673
- G61939
- N-Phenyl[1,1'-biphenyl]-2-amine
-
- Inchi: 1S/C18H15N/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)19-16-11-5-2-6-12-16/h1-14,19H
- Chiave InChI: NJVSFOMTEFOHMI-UHFFFAOYSA-N
- Sorrisi: N(C1C=CC=CC=1)C1=CC=CC=C1C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 245.12000
- Massa monoisotopica: 245.120449483g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 19
- Conta legami ruotabili: 3
- Complessità: 250
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.1
- Superficie polare topologica: 12Ų
Proprietà sperimentali
- PSA: 12.03000
- LogP: 5.17020
[1,1'-biphenyl]-2-amine,N-phenyl Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P020MPH-5g |
N-Phenyl-[1,1'-biphenyl]-2-amine |
35887-50-4 | 95% | 5g |
$30.00 | 2024-05-04 |
[1,1'-biphenyl]-2-amine,N-phenyl Letteratura correlata
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
35887-50-4 ([1,1'-biphenyl]-2-amine,N-phenyl) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso